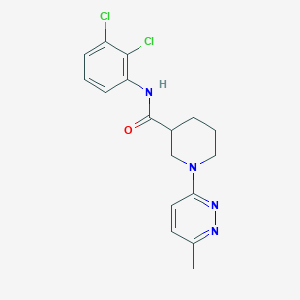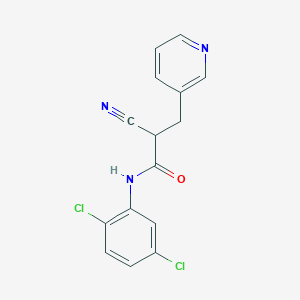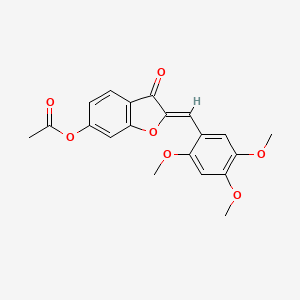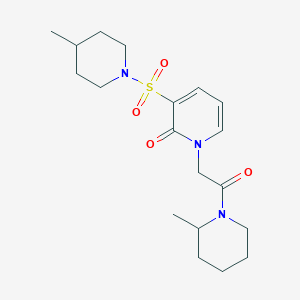
3-(4-Bromophenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as BFO and is a member of the oxadiazole family of compounds. The synthesis method of BFO involves the reaction of 4-bromobenzaldehyde, 4-fluorobenzenesulfonyl chloride, and hydrazine hydrate in the presence of a catalyst.
Mechanism of Action
The mechanism of action of BFO is not fully understood, but studies have suggested that it may act by inhibiting the activity of specific enzymes involved in cancer cell proliferation and survival. BFO has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BFO has been found to exhibit minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. Studies have also suggested that BFO may have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using BFO in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that the mechanism of action of BFO is not fully understood, which may limit its potential applications in drug development.
Future Directions
There are several future directions for research on BFO. One area of interest is the development of BFO-based drugs for cancer treatment. Further studies are needed to elucidate the mechanism of action of BFO and to identify specific targets for its anticancer activity. Additionally, studies on the pharmacokinetics and pharmacodynamics of BFO are needed to better understand its potential as a therapeutic agent. Finally, studies on the safety and toxicity of BFO in animal models are needed to assess its potential for clinical use.
Synthesis Methods
The synthesis of BFO is achieved through the reaction of 4-bromobenzaldehyde, 4-fluorobenzenesulfonyl chloride, and hydrazine hydrate in the presence of a catalyst. The reaction occurs in two steps, with the first step involving the formation of a hydrazone intermediate, followed by cyclization to form the oxadiazole ring. This method has been reported to have a high yield and is relatively easy to perform.
Scientific Research Applications
BFO has been found to have potential applications in drug discovery and development. Studies have shown that BFO exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BFO has also been found to exhibit antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
properties
IUPAC Name |
3-(4-bromophenyl)-5-[(4-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3S/c16-11-3-1-10(2-4-11)15-18-14(22-19-15)9-23(20,21)13-7-5-12(17)6-8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZCVYXVOUUJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2823697.png)

![2-[4-(2-Methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2823700.png)



![N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2823706.png)
![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(3-fluoropyridin-4-yl)methanone](/img/structure/B2823711.png)